molecular formula C9H8ClN3O B3361506 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 920494-52-6

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

Cat. No.: B3361506
CAS No.: 920494-52-6
M. Wt: 209.63 g/mol
InChI Key: GCFXXHVEDSJVQI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is a complex organic compound belonging to the class of imidazo[4,5-b]pyridines. This compound features a fused imidazo[4,5-b]pyridine ring system with a chloro and two methyl groups at specific positions, and a carbaldehyde functional group at the 6th position. Imidazo[4,5-b]pyridines are known for their diverse biological activities, making this compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethyl-4-aminopyridine derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a chlorinating agent to introduce the chloro group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

  • Reduction: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-amine or 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-ol.

  • Substitution: Various substituted imidazo[4,5-b]pyridines depending on the nucleophile used.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It has been studied for its potential antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Chloro-1H-imidazo[4,5-b]pyridine: Lacks the methyl groups and carbaldehyde functional group.

  • 2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde: Lacks the chloro group.

  • 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine: Lacks the carbaldehyde functional group.

Uniqueness: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is unique due to the presence of both the chloro and carbaldehyde functional groups, which contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-11-7-3-6(4-14)8(10)12-9(7)13(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFXXHVEDSJVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726884
Record name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920494-52-6
Record name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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